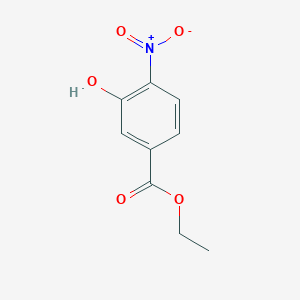

Ethyl 3-hydroxy-4-nitrobenzoate

Descripción

Contextualization within Benzoate (B1203000) Ester Chemistry

Benzoate esters are a class of organic compounds that are derivatives of benzoic acid. They are characterized by the presence of a carboxyl group in which the hydroxyl portion is replaced by an alkoxy group. These esters are prevalent in both natural and synthetic chemistry, with applications ranging from fragrances and food preservatives to pharmaceuticals. The reactivity of the benzene (B151609) ring and the ester functionality can be tailored by the introduction of various substituents, leading to a wide array of physicochemical properties and applications.

Substituted benzoates are pivotal in medicinal chemistry and materials science. The nature and position of the substituents on the aromatic ring profoundly influence the molecule's electronic properties, steric hindrance, and potential for intermolecular interactions. This, in turn, dictates its reactivity and biological activity.

Significance of the Nitro and Hydroxyl Functional Groups in Synthetic Organic Chemistry

The presence of both a nitro (NO₂) and a hydroxyl (-OH) group on the aromatic ring of Ethyl 3-hydroxy-4-nitrobenzoate imparts a rich and varied reactivity profile to the molecule.

The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. jchemrev.com Conversely, it activates the ring for nucleophilic aromatic substitution. jchemrev.com The nitro group itself is a versatile functional handle that can be readily reduced to an amino group, a cornerstone transformation in the synthesis of many dyes, pharmaceuticals, and other fine chemicals. chemicalbook.com

The hydroxyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. It is a key functional group in a vast number of organic molecules and can participate in a wide range of reactions, including etherification, esterification, and oxidation. Its ability to act as a hydrogen bond donor and acceptor also significantly influences the physical properties and biological interactions of the molecule.

The interplay of these two functional groups in this compound creates a unique chemical environment, allowing for selective reactions and the construction of complex molecular architectures.

Overview of Research Trajectories for Substituted Benzoates

Research into substituted benzoates is a dynamic and expanding field. Key areas of investigation include:

Medicinal Chemistry: Many substituted benzoates exhibit a wide range of biological activities. For instance, they form the structural core of various therapeutic agents, including anti-inflammatory drugs, anesthetics, and antimicrobial agents. researchgate.net Research is ongoing to discover novel substituted benzoates with improved efficacy and selectivity for various biological targets. jchemrev.comjchemrev.comresearchgate.net

Materials Science: The properties of substituted benzoates are being harnessed for the development of advanced materials. For example, certain benzoate esters are being investigated for their liquid crystalline properties, which are crucial for display technologies. mdpi.com

Synthetic Intermediates: Due to their versatile reactivity, substituted benzoates are invaluable building blocks in organic synthesis. They serve as precursors for the synthesis of more complex molecules, including heterocyclic compounds and natural products. chemicalbook.com

Detailed Research Findings on this compound

This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds. One of the most prominent applications is in the synthesis of 2H-1,4-benzoxazin-3(4H)-ones. This is achieved through the reductive cyclization of 2-(2-nitrophenoxy)acetonitrile (B3041539) adducts, a reaction for which this compound is a key reagent. chemicalbook.com

The synthesis of this compound itself can be accomplished through a few primary routes. A common laboratory method involves the esterification of 3-hydroxy-4-nitrobenzoic acid. This reaction is typically carried out by refluxing the acid with excess ethanol (B145695) in the presence of a catalytic amount of a strong acid, such as sulfuric acid. An alternative approach is the direct nitration of ethyl 3-hydroxybenzoate.

The reactivity of this compound is dictated by its functional groups. The nitro group can be reduced to an amine, for example, using hydrogen gas with a palladium catalyst, to yield ethyl 3-amino-4-hydroxybenzoate. The hydroxyl group can undergo nucleophilic substitution reactions.

Below are some of the key physicochemical properties of this compound:

| Property | Value | Source |

| IUPAC Name | This compound | rsc.org |

| CAS Number | 717-01-1 | |

| Molecular Formula | C₉H₉NO₅ | |

| Molecular Weight | 211.17 g/mol | |

| Melting Point | 89-90 °C | synquestlabs.com |

| Appearance | Solid | rsc.org |

| Solubility | Insoluble in water, soluble in polar aprotic solvents (e.g., THF) and alcohols (e.g., ethanol). |

Spectroscopic data is crucial for the characterization of this compound. Key spectral features include:

| Spectroscopy | Key Features | Source |

| Infrared (IR) | Strong absorption bands around 1727 cm⁻¹ (ester C=O) and 1523 cm⁻¹ (asymmetric NO₂ stretching). | |

| ¹H NMR | Aromatic protons adjacent to the nitro group are deshielded and appear at chemical shifts between δ 7.64–8.20 ppm. |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 3-hydroxy-4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-2-15-9(12)6-3-4-7(10(13)14)8(11)5-6/h3-5,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDARTPBFQUTSTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20509782 | |

| Record name | Ethyl 3-hydroxy-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20509782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

717-01-1 | |

| Record name | Benzoic acid, 3-hydroxy-4-nitro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=717-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-hydroxy-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20509782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for Ethyl 3 Hydroxy 4 Nitrobenzoate

Strategies for Regioselective Nitration

Regioselective nitration is crucial for the successful synthesis of Ethyl 3-hydroxy-4-nitrobenzoate. The directing effects of the hydroxyl and carboxylate groups on the aromatic ring influence the position of electrophilic substitution. Two principal strategies have been developed: the direct nitration of an ethyl 3-hydroxybenzoate precursor and a multi-step synthesis starting from m-cresol (B1676322).

A direct and regioselective method for synthesizing the target compound involves the nitration of Ethyl 3-hydroxybenzoate using Cerium(IV) Ammonium (B1175870) Nitrate (B79036) (CAN). This reagent offers a high degree of selectivity, favoring nitration at the para-position relative to the powerful activating hydroxyl group. The reaction is typically carried out in a solvent such as acetic acid or acetonitrile (B52724). chemicalbook.com

The use of CAN is advantageous as it minimizes the formation of ortho-isomers, a common challenge with traditional mixed-acid (HNO₃/H₂SO₄) nitration methods. The reaction with CAN proceeds under relatively mild conditions, and the progress can be monitored using techniques like Thin Layer Chromatography (TLC). Spectroscopic methods, including Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are used to confirm the regioselectivity by identifying the characteristic signals of the hydroxyl and nitro groups in the final product. A related synthesis of the parent acid, 3-hydroxy-4-nitrobenzoic acid, from 3-hydroxybenzoic acid using CAN in acetonitrile at room temperature has been reported to yield the product after purification. chemicalbook.com

| Reagent | Solvent | Key Feature |

| Cerium(IV) Ammonium Nitrate (CAN) | Acetic Acid | Selectively nitrates the para-position to the hydroxyl group. |

| Cerium(IV) Ammonium Nitrate (CAN) | Acetonitrile | Used for nitration of the parent carboxylic acid. chemicalbook.com |

Table 1: Reagents and Solvents for Nitration with CAN

An alternative and well-documented synthetic pathway begins with the nitration of the readily available and inexpensive starting material, m-cresol. google.com This multi-step process involves the initial nitration of m-cresol to form an intermediate, which is then oxidized to create the carboxylic acid functionality, followed by esterification to yield the final product. google.com

The first step is the selective nitration of m-cresol to produce 5-methyl-2-nitrophenol (B1361083). google.com This transformation requires careful control over several reaction parameters to ensure high yield and selectivity.

The nitration of m-cresol is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. google.com The concentrations and ratios of these acids are critical for directing the nitration to the desired position and minimizing side reactions. core.ac.uk Research has shown that specific quantities of these acids are optimal for the reaction. For instance, reacting 1 mole of m-cresol with 350–500 mL of concentrated nitric acid in the presence of 700–900 mL of sulfuric acid has been reported to be effective. The ratio of nitric acid to m-cresol is a critical factor, with a molar ratio of approximately 3.0 to 4.2 being necessary for the subsequent oxidation step in related processes. google.com

| Reactant | Reagent | Concentration/Volume |

| m-Cresol (1 mol) | Concentrated Nitric Acid | 350–500 mL |

| Sulfuric Acid | 700–900 mL |

Table 2: Optimized Acid Concentrations for m-Cresol Nitration.

A notable feature of this synthetic route is the inclusion of metallic lithium in the reaction mixture. google.com While lithium metal is known to react vigorously with concentrated nitric acid, its role in this specific synthesis is to facilitate the desired reaction pathway. google.comyoutube.com It is proposed that lithium influences the reaction environment, potentially through the formation of lithium nitride or other reactive species. youtube.comsciencemadness.org In a documented procedure, approximately 0.25 to 0.3 moles of metallic lithium are used per mole of m-cresol. The presence of lithium is associated with achieving high yields and purity in the resulting nitrated intermediate. google.com

Precise control of the reaction temperature is essential during the nitration of m-cresol. The reaction is exothermic and maintaining a specific temperature range prevents the formation of unwanted byproducts and ensures safety. The optimal temperature for the nitration step is reported to be between 45–50°C.

While the initial nitration is typically carried out at atmospheric pressure, the subsequent oxidation step requires elevated pressure. This later stage of the synthesis is conducted under pressurized conditions of 1.2–1.5 MPa. google.com

| Parameter | Value | Stage of Synthesis |

| Temperature | 45–50°C | Nitration of m-Cresol. |

| Pressure | 1.2–1.5 MPa | Oxidation of Intermediate. google.com |

Table 3: Controlled Reaction Parameters

Nitration of m-Cresol Precursors

Oxidation Protocols for Carboxylic Acid Formation

Following the nitration of m-cresol to 5-methyl-2-nitrophenol, the methyl group must be oxidized to a carboxylic acid to form 3-hydroxy-4-nitrobenzoic acid. google.com This is a critical step that transforms the intermediate into the direct precursor for the final ester product.

A common and effective method for this oxidation utilizes hydrogen peroxide (H₂O₂) as the oxidant. google.com The nitrated intermediate, 5-methyl-2-nitrophenol, is dissolved in ethanol (B145695), and hydrogen peroxide is added under controlled temperature (55°C) and pressure (1.2–1.5 MPa). google.com This process efficiently converts the methyl group to a carboxyl group, yielding 3-hydroxy-4-nitrobenzoic acid. google.com

Once 3-hydroxy-4-nitrobenzoic acid is synthesized, the final step is esterification to produce this compound. This is a standard esterification reaction where the carboxylic acid is refluxed with an excess of ethanol in the presence of a catalytic amount of a strong acid, such as concentrated sulfuric acid. After the reaction is complete, a workup procedure involving neutralization and extraction isolates the final product.

| Step | Reactant | Reagent(s) | Product |

| Oxidation | 5-methyl-2-nitrophenol | Hydrogen Peroxide, Ethanol | 3-hydroxy-4-nitrobenzoic acid. google.com |

| Esterification | 3-hydroxy-4-nitrobenzoic acid | Ethanol, Sulfuric Acid (catalyst) | This compound. |

Table 4: Oxidation and Esterification Protocol

Hydrogen Peroxide Mediated Oxidation of Methyl Group to Carboxyl Group

A key step in one synthetic route is the creation of the carboxyl group on the benzene (B151609) ring. This is accomplished through the oxidation of a methyl group precursor. A specific method involves the oxidation of 5-methyl-2-nitrophenol to yield 3-hydroxy-4-nitrobenzoic acid. google.com

A Chinese patent details a procedure where 5-methyl-2-nitrophenol is dissolved in a solvent and treated with hydrogen peroxide under controlled temperature and pressure to yield 3-hydroxy-4-nitrobenzoic acid. google.com This highlights a practical application of H₂O₂ for this specific molecular conversion.

| Starting Material | Oxidant | Key Transformation | Product | Reference |

|---|---|---|---|---|

| 5-methyl-2-nitrophenol | Hydrogen Peroxide (H₂O₂) | -CH₃ → -COOH | 3-hydroxy-4-nitrobenzoic acid | google.com |

Solvent Effects in Oxidation Reactions (e.g., Ethanol)

The choice of solvent is critical in chemical reactions as it can significantly influence reaction rates and product selectivity. rsc.orgresearchgate.net In the hydrogen peroxide-mediated oxidation of 5-methyl-2-nitrophenol, dehydrated alcohol (ethanol) is employed as the reaction medium. google.com

Ethanol serves as a good solvent for many organic compounds and can facilitate a homogeneous reaction mixture. ncert.nic.in The solvent can affect reaction pathways; for instance, studies on ethanol oxidation have shown that the solvent can alter C-C bond scission pathways and stabilize reaction intermediates through effects like hydrogen bonding and polarization. rsc.orgresearchgate.netresearchgate.net While ethanol itself can be oxidized under certain conditions, in this specific synthesis, its primary role is to dissolve the reactants and facilitate the H₂O₂-mediated oxidation of the methyl group under controlled conditions. google.comsavemyexams.com The use of an alcoholic solvent in conjunction with H₂O₂ has been documented in various oxidation processes. organic-chemistry.orgresearchgate.net

Esterification Techniques for this compound

Once the precursor 3-hydroxy-4-nitrobenzoic acid is obtained, the final step is its conversion to the corresponding ethyl ester. This is typically achieved through Fischer esterification, a well-established method in organic synthesis. cerritos.eduausetute.com.au

Acid-Catalyzed Esterification of 3-hydroxy-4-nitrobenzoic Acid

Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. tamu.edulibretexts.orgbyjus.com In this case, 3-hydroxy-4-nitrobenzoic acid is reacted with ethanol. The mechanism is a reversible, acid-catalyzed nucleophilic acyl substitution. masterorganicchemistry.com

The process is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst (e.g., sulfuric acid). libretexts.orgbyjus.comyoutube.comyoutube.com This protonation activates the carbonyl carbon, making it more electrophilic and susceptible to nucleophilic attack by the oxygen atom of the ethanol molecule. youtube.comyoutube.com A tetrahedral intermediate is formed, which then undergoes proton transfer and subsequent elimination of a water molecule to form the protonated ester. libretexts.orgbyjus.com Finally, deprotonation of this intermediate regenerates the acid catalyst and yields the final product, this compound. libretexts.orgmasterorganicchemistry.com

Reflux Conditions and Stoichiometry of Reactants (e.g., Excess Ethanol, Sulfuric Acid Catalyst)

To ensure an efficient conversion, the Fischer esterification is typically conducted under reflux, meaning the reaction mixture is heated to its boiling point and the vapors are condensed and returned to the reaction flask. tamu.eduscienceready.com.au Heating increases the reaction rate. scienceready.com.au

Since the reaction is an equilibrium, Le Châtelier's principle is applied to drive the reaction toward the product side. tamu.edulibretexts.org This is commonly achieved in two ways: using a large excess of one of the reactants, typically the less expensive alcohol (ethanol in this case), and/or removing the water formed during the reaction. tamu.edulibretexts.orgmasterorganicchemistry.com Concentrated sulfuric acid is a common catalyst as it not only protonates the carboxylic acid but also acts as a dehydrating agent, sequestering the water produced and further shifting the equilibrium to favor ester formation. scienceready.com.au

| Reactant 1 | Reactant 2 | Catalyst | Key Conditions | Reference |

|---|---|---|---|---|

| 3-hydroxy-4-nitrobenzoic acid | Ethanol (in excess) | Concentrated Sulfuric Acid (H₂SO₄) | Heating under reflux | tamu.edulibretexts.orgscienceready.com.au |

Workup Procedures for Product Isolation and Purification (e.g., Neutralization, Extraction, Concentration)

After the reaction is complete, a series of workup steps are required to isolate and purify the this compound from the reaction mixture, which contains the ester, unreacted starting materials, the acid catalyst, and water. scienceready.com.au

The typical procedure involves the following steps:

Neutralization : The cooled reaction mixture is often diluted with water and then treated with a weak base, such as an aqueous solution of sodium bicarbonate or sodium carbonate. ausetute.com.auscienceready.com.auwvu.edu This neutralizes the sulfuric acid catalyst and converts any unreacted 3-hydroxy-4-nitrobenzoic acid into its water-soluble sodium salt.

Extraction : The ester, which is generally insoluble in water, is then extracted from the aqueous mixture using an organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758) in a separating funnel. tamu.eduscienceready.com.au The ester partitions into the organic layer, while the inorganic salts and excess ethanol remain primarily in the aqueous layer.

Washing and Drying : The organic layer is washed with water and/or a brine solution (saturated aqueous NaCl) to remove any remaining water-soluble impurities. wvu.edu The separated organic layer is then dried over an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) or magnesium sulfate, to remove residual water. tamu.edu

Concentration : The drying agent is removed by filtration, and the solvent is evaporated from the filtrate, often using a rotary evaporator. This leaves behind the crude ester product, which can be further purified if necessary, for example, by recrystallization or column chromatography. cerritos.edu

Comparative Analysis of Synthetic Pathways

The synthesis of this compound can be approached via different strategic pathways. The primary route discussed involves the preparation of the key intermediate, 3-hydroxy-4-nitrobenzoic acid, followed by esterification.

Pathway 1: Oxidation of a Nitrated Precursor

Route: m-Cresol → 5-Methyl-2-nitrophenol → 3-Hydroxy-4-nitrobenzoic acid → this compound

Advantages: This pathway starts from m-cresol, a relatively low-cost and readily available industrial chemical. google.com The use of hydrogen peroxide as an oxidant in the second step is environmentally favorable compared to harsher oxidizing agents. google.comorganic-chemistry.org

Pathway 2: Nitration of a Hydroxybenzoic Acid Precursor

Route: 3-Hydroxybenzoic acid → 3-Hydroxy-4-nitrobenzoic acid → this compound

Disadvantages: 3-Hydroxybenzoic acid is a more advanced and potentially more expensive starting material than m-cresol. The nitration of 3-hydroxybenzoic acid can produce isomeric byproducts, which may complicate purification and lower the yield of the desired 4-nitro isomer. prepchem.com For instance, one reported method gives a yield of only 15%. prepchem.com

Yield and Purity Considerations Across Different Methods

One of the most established methods involves a three-step sequence starting from m-cresol.

Nitration of m-cresol: This initial step selectively adds a nitro group to the benzene ring, forming 5-methyl-2-nitrophenol.

Oxidation: The methyl group of the intermediate is then oxidized to a carboxylic acid, yielding 3-hydroxy-4-nitrobenzoic acid. This oxidation is a critical step, with patents reporting product rates as high as 95.1% and purity levels of 94.7% for the resulting acid. google.com

A more direct, though less controlled, method is the direct nitration of ethyl 3-hydroxybenzoate . This route is theoretically more efficient by reducing the number of steps. However, it is hampered by significant challenges, including:

Regioselectivity: The nitrating agent can attack different positions on the aromatic ring, leading to a mixture of isomers and reducing the yield of the desired product.

Ester Hydrolysis: The harsh acidic conditions required for nitration can lead to the hydrolysis of the ester group, further decreasing the yield.

Another approach involves the nitration of 3-hydroxybenzoic acid using reagents like cerium(IV) ammonium nitrate (CAN) in acetonitrile, followed by esterification. researchgate.net This method can offer good regioselectivity under milder conditions compared to traditional mixed acids.

Purification of the final product, this compound, is crucial. Crystallization from an ethanol-water mixture (e.g., in a 3:1 volume ratio) has been shown to produce crystals with a purity exceeding 95%.

Table 1: Comparison of Synthetic Pathway Aspects

| Feature | Multi-step Synthesis (from m-cresol) | Direct Nitration of Ethyl 3-hydroxybenzoate |

|---|---|---|

| Starting Material | m-cresol | Ethyl 3-hydroxybenzoate |

| Key Steps | Nitration, Oxidation, Esterification | Direct Nitration |

| Reported Yield | High for precursor acid step (up to 95.1%) google.com | Generally lower due to side reactions |

| Reported Purity | High for precursor acid (up to 94.7%) google.com; >95% for final product after crystallization | Lower due to isomeric impurities |

| Major Challenges | Multiple reaction steps | Poor regioselectivity, potential ester hydrolysis |

Scalability and Industrial Applicability

The transition from laboratory-scale synthesis to large-scale industrial production introduces critical considerations regarding safety, cost-effectiveness, and process control.

Temperature Control: During the nitration step, jacketed reactors are employed to maintain the temperature within a narrow range (e.g., 45–50°C) to prevent over-nitration and the formation of unwanted byproducts.

Waste Management: The use of sulfuric acid as a catalyst in both nitration and esterification generates significant acidic waste. Industrial protocols often include steps for the neutralization and recycling of this spent acid to minimize environmental impact and reduce costs.

Pressurized Reactions: The oxidation of the methyl group using hydrogen peroxide may be performed under pressurized conditions (e.g., 1.2–1.5 MPa) to enhance reaction rates and efficiency.

The direct nitration of ethyl 3-hydroxybenzoate, while attractive for its fewer steps, is generally less suitable for industrial production due to the difficulties in controlling regioselectivity, which leads to complex purification processes and lower yields of the target compound.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental footprint of the manufacturing process by improving efficiency and minimizing hazardous waste. chembam.com

Atom Economy and Waste Reduction

Atom economy is a key metric in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. scirp.org

The standard Fischer esterification of 3-hydroxy-4-nitrobenzoic acid with ethanol produces water as a stoichiometric byproduct.

Reaction: C₇H₅NO₅ (3-hydroxy-4-nitrobenzoic acid) + C₂H₅OH (Ethanol) ⇌ C₉H₉NO₅ (this compound) + H₂O (Water)

The atom economy for this reaction can be calculated as follows:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Table 2: Theoretical Atom Economy of the Esterification Step

| Compound | Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| 3-hydroxy-4-nitrobenzoic acid | C₇H₅NO₅ | 183.12 | Reactant |

| Ethanol | C₂H₅OH | 46.07 | Reactant |

| This compound | C₉H₉NO₅ | 211.17 | Desired Product |

| Water | H₂O | 18.02 | Byproduct |

| Atom Economy Calculation | [211.17 / (183.12 + 46.07)] x 100 | ≈ 92.1% |

Use of Environmentally Benign Solvents and Reagents

Solvents: Traditional organic solvents are often volatile, toxic, and difficult to dispose of. Green chemistry encourages the use of safer alternatives.

Solvent-Free Conditions: Mechanochemistry, such as high-speed ball milling, offers a promising route for esterification without the need for any solvent, thereby reducing waste and energy consumption. nih.gov While not specifically reported for this compound, this technique has been successfully applied to a wide range of ester syntheses.

Greener Solvents: Research into the nitration of aromatic compounds has explored the use of liquefied 1,1,1,2-tetrafluoroethane (B8821072) (a non-hazardous Freon) as a reaction medium. This solvent can be easily recovered by decompression and reused, preventing its release into the atmosphere and making the process more sustainable. nih.gov Glycerol, which is renewable and biodegradable, has also been investigated as a green solvent medium for various organic reactions. nih.gov

Reagents and Catalysts:

Heterogeneous Catalysts: Instead of strong mineral acids like sulfuric acid, solid acid catalysts such as zeolites can be used for esterification. scirp.org These catalysts are advantageous as they are easily separated from the reaction mixture, can often be regenerated and reused, and tend to be less corrosive. The synthesis of the related isomer, ethyl 4-nitrobenzoate (B1230335), has been successfully demonstrated using ultradispersed zeolite catalysts under solvent-free conditions. scirp.org

Milder Reagents: The use of dinitrogen pentoxide (N₂O₅) for nitration represents a significant improvement over the traditional nitric acid/sulfuric acid mixture. It is a more efficient nitrating agent that minimizes the production of acidic waste. nih.govresearchgate.net Similarly, using cerium(IV) ammonium nitrate (CAN) can allow nitration to proceed under milder conditions. researchgate.net

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, efficient, and environmentally responsible.

Iii. Reaction Chemistry and Derivatization of Ethyl 3 Hydroxy 4 Nitrobenzoate

Transformations Involving the Nitro Group

The electron-withdrawing nature of the nitro group significantly influences the chemical properties of the aromatic ring. This group is also a common precursor for the synthesis of an amino group, which is a critical step in the preparation of various heterocyclic compounds and other complex molecules.

The reduction of the nitro group in ethyl 3-hydroxy-4-nitrobenzoate to an amino group is a fundamental transformation, yielding ethyl 3-amino-4-hydroxybenzoate. cymitquimica.com This resulting aminobenzoate derivative is a valuable intermediate for pharmacologically interesting compounds. nih.gov

Catalytic hydrogenation is a widely employed and efficient method for the reduction of aromatic nitro compounds. researchgate.net For this compound, this transformation is commonly achieved using hydrogen gas in the presence of a palladium catalyst, often palladium on carbon (Pd/C). youtube.com The reaction is typically carried out in a solvent such as ethanol (B145695). nih.gov

The general procedure involves dissolving the nitro compound in a suitable solvent, adding the palladium catalyst, and then introducing hydrogen gas, often by bubbling it through the mixture or by maintaining a hydrogen atmosphere. youtube.com The reaction proceeds under controlled temperature and pressure until the nitro group is fully reduced. The catalyst is then removed by filtration to yield the desired amino compound. youtube.com The high reactivity of aromatic nitro compounds, due to the nitro group's conjugation with the aromatic ring's electronic system, facilitates this transformation. uctm.edu

Table 1: Catalytic Hydrogenation of this compound

| Reactant | Reagents & Catalyst | Product | Reference |

|---|---|---|---|

| This compound | H₂, Palladium on Carbon | Ethyl 3-amino-4-hydroxybenzoate |

In molecules with multiple reducible functional groups, achieving chemo- and regioselectivity is crucial. While catalytic hydrogenation with palladium is highly effective for reducing nitro groups, other reagents can also be employed to achieve this transformation, sometimes with enhanced selectivity. researchgate.net

One such method involves the use of ammonium (B1175870) formate (B1220265) in the presence of palladium on carbon. nih.gov This system acts as a hydrogen transfer reagent, providing a milder alternative to using hydrogen gas directly. For instance, the related compound ethyl 4-(2-hydroxyethylamino)-3-nitrobenzoate was successfully reduced to its corresponding amine using this method in ethanol, with the reaction being completed under microwave irradiation. nih.gov

Another approach for the reduction of nitro compounds involves the use of metal-reducing agents like zinc powder in the presence of an acid such as acetic acid. researchgate.netmdpi.com While powerful, the selectivity of such methods must be carefully considered in the context of the other functional groups present in this compound. The choice of reducing system allows for the selective transformation of the nitro group while preserving other sensitive functionalities within the molecule.

Reduction to Amino Group

Reactions of the Hydroxyl Group

The hydroxyl group on the aromatic ring of this compound is another key site for chemical modification. Its nucleophilic character and its ability to be deprotonated allow it to participate in a variety of reactions.

The hydroxyl group can be replaced by other functional groups through nucleophilic substitution reactions. However, the direct displacement of a hydroxyl group is challenging because hydroxide (B78521) is a poor leaving group. libretexts.org Therefore, these reactions often require specific conditions or activation of the hydroxyl group.

The hydroxyl group of this compound can be substituted by amines, such as cyclohexylamine, through a Nucleophilic Aromatic Substitution (SNAr) reaction. The presence of the strongly electron-withdrawing nitro group ortho to the hydroxyl group activates the aromatic ring for nucleophilic attack.

This reaction is typically carried out in a solvent like tetrahydrofuran (B95107) (THF) and in the presence of a base, such as triethylamine. The base deprotonates the incoming amine, increasing its nucleophilicity, and may also facilitate the departure of the leaving group. The reaction yields derivatives like ethyl 4-(cyclohexylamino)-3-nitrobenzoate.

Table 2: SNAr Reaction of this compound

| Reactant | Reagents | Product | Reference |

|---|---|---|---|

| This compound | Cyclohexylamine, Triethylamine, THF | Ethyl 4-(cyclohexylamino)-3-nitrobenzoate |

Etherification Reactions (e.g., Mitsunobu Reaction with Alcohols)

The phenolic hydroxyl group of this compound can be converted to an ether through various etherification methods. The Mitsunobu reaction is a particularly mild and effective method for this transformation, allowing for the formation of aryl-alkyl ethers from alcohols. nih.gov

The Mitsunobu reaction involves the use of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org In this reaction, the triphenylphosphine and DEAD combine to activate the alcohol, which then undergoes nucleophilic attack by the phenolic hydroxyl group of this compound. organic-chemistry.org This reaction typically proceeds with a clean inversion of stereochemistry at the alcohol's carbon center if it is chiral. organic-chemistry.org

A general protocol involves dissolving the this compound, an alcohol, and triphenylphosphine in a suitable solvent like tetrahydrofuran (THF), followed by the slow addition of DEAD. wikipedia.org The reaction is often performed at low temperatures initially and then allowed to warm to room temperature. wikipedia.org The use of nitrosobenzene (B162901) as a reagent in place of azodicarboxylates has also been explored for Mitsunobu esterifications. nih.gov

Table 1: Examples of Potential Etherification Reactions via Mitsunobu Reaction

| Reactant (Alcohol) | Reagents | Product |

|---|---|---|

| Methanol (B129727) | PPh₃, DEAD | Ethyl 3-methoxy-4-nitrobenzoate |

| Ethanol | PPh₃, DIAD | Ethyl 3-ethoxy-4-nitrobenzoate |

| Isopropanol | PPh₃, DEAD | Ethyl 3-isopropoxy-4-nitrobenzoate |

| Benzyl alcohol | PPh₃, DIAD | Ethyl 3-(benzyloxy)-4-nitrobenzoate |

Modifications of the Ester Moiety

The ethyl ester group is another key site for the derivatization of this compound. It can undergo reactions such as hydrolysis and transesterification.

The ethyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid, 3-hydroxy-4-nitrobenzoic acid. This reaction is typically catalyzed by either an acid or a base.

Under acidic conditions, the ester is heated under reflux with a dilute mineral acid, such as dilute sulfuric acid or hydrochloric acid. chemguide.co.uk The reaction is an equilibrium process, and to drive it towards completion, an excess of water is used. chemguide.co.uk The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by the nucleophilic attack of water.

The alkaline hydrolysis, or saponification, is generally preferred as it is an irreversible reaction, leading to higher yields of the carboxylate salt. chemguide.co.uk Subsequent acidification of the reaction mixture protonates the carboxylate to yield the free carboxylic acid. chemguide.co.uk Studies have investigated the kinetics of the alkaline hydrolysis of ethyl nitrobenzoates in various solvent systems. chempedia.info

Table 2: Hydrolysis of this compound

| Reaction Type | Reagents | Product |

|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂O, H₂SO₄ (dilute), heat | 3-Hydroxy-4-nitrobenzoic acid |

Transesterification is a process where the ethyl group of the ester is exchanged for a different alkyl group from another alcohol. This reaction can be catalyzed by either an acid (like sulfuric acid) or a base. The reaction is driven to completion by using a large excess of the new alcohol or by removing the ethanol that is formed during the reaction.

For example, reacting this compound with a large excess of methanol in the presence of an acid catalyst would lead to the formation of mthis compound.

Table 3: Examples of Transesterification Reactions

| Reactant (Alcohol) | Catalyst | Product |

|---|---|---|

| Methanol | H₂SO₄ or NaOMe | Mthis compound |

| Propanol | H₂SO₄ or NaOPr | Propyl 3-hydroxy-4-nitrobenzoate |

| Butanol | H₂SO₄ or NaOBu | Butyl 3-hydroxy-4-nitrobenzoate |

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of this compound is substituted with three different groups, each influencing the outcome of electrophilic aromatic substitution (EAS) reactions. The directing effects of these substituents determine the position of any new incoming electrophile.

Hydroxyl group (-OH): This is a strongly activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance.

Nitro group (-NO₂): This is a strongly deactivating group and a meta-director because it withdraws electron density from the ring through both induction and resonance. youtube.com

Ethyl carboxylate group (-COOEt): This is a deactivating group and a meta-director, withdrawing electron density from the ring.

In the case of this compound, the hydroxyl group at position 3 directs incoming electrophiles to positions 2 and 6 (ortho) and position 5 (para). The nitro group at position 4 directs to position 6 (meta), and the ester group at position 1 directs to position 5 (meta).

The powerful activating and directing effect of the hydroxyl group typically dominates over the deactivating groups. Therefore, electrophilic substitution is most likely to occur at the positions activated by the hydroxyl group. Position 5 is sterically the most accessible and is activated by both the hydroxyl group (para) and the ester group (meta). Position 2 is also activated by the hydroxyl group (ortho) but is adjacent to the ester group, which may cause some steric hindrance. Position 6 is activated by the hydroxyl group (ortho) and the nitro group (meta), making it another potential site for substitution.

Table 4: Directing Effects of Substituents on this compound

| Substituent | Position | Electronic Effect | Directing Effect | Preferred Positions for EAS |

|---|---|---|---|---|

| -COOEt | 1 | Deactivating | meta | 5 |

| -OH | 3 | Activating | ortho, para | 2, 5, 6 |

| -NO₂ | 4 | Deactivating | meta | 2, 6 |

Chemo- and Regioselectivity in Multi-Functionalized Systems

The presence of multiple reactive sites in this compound makes chemo- and regioselectivity crucial considerations in its derivatization.

Chemoselectivity refers to the preferential reaction of one functional group over others.

Under basic conditions, the phenolic hydroxyl group is the most acidic proton and will be deprotonated first, which can facilitate O-alkylation or O-acylation.

The nitro group is susceptible to reduction to an amino group using various reducing agents like H₂ with a palladium catalyst or Fe in acetic acid. chemicalbook.com This transformation is often highly selective.

The ester group can be selectively hydrolyzed or transesterified under conditions that may not affect the nitro or hydroxyl groups significantly, although harsh acidic or basic conditions can affect multiple groups.

Regioselectivity in electrophilic aromatic substitution is governed by the combined directing effects of the existing substituents, as discussed in the previous section. The activating hydroxyl group will primarily control the position of substitution, directing incoming electrophiles to positions 2, 5, or 6. The precise outcome can depend on the specific electrophile and reaction conditions, with steric factors often favoring substitution at the less hindered position 5. For instance, in the synthesis of related compounds, nitration of ethyl 3-hydroxybenzoate can be regioselectively controlled to yield the 4-nitro isomer.

By carefully choosing reagents and reaction conditions, it is possible to selectively modify one part of the this compound molecule while leaving the other functional groups intact, enabling the synthesis of a wide array of complex derivatives.

Iv. Spectroscopic and Crystallographic Characterization in Research

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic structure of Ethyl 3-hydroxy-4-nitrobenzoate. The absorption of UV or visible light by the molecule corresponds to the excitation of electrons from lower energy orbitals to higher energy orbitals. For an organic molecule like this compound, the presence of chromophores—specifically the benzene (B151609) ring, the nitro group (-NO₂), and the carbonyl group (C=O) of the ester—governs its UV-Vis spectrum.

The expected electronic transitions for this compound are primarily π → π* and n → π. The aromatic ring and the nitro group contain π electrons that can be excited to antibonding π orbitals, typically resulting in strong absorption bands. The oxygen atoms of the hydroxyl, ester, and nitro groups possess non-bonding electrons (n electrons), which can undergo transitions to antibonding π* orbitals (n → π). These transitions are generally of lower intensity compared to π → π transitions.

While specific experimental absorption maxima (λmax) for this compound are not detailed in the reviewed literature, analysis of structurally similar compounds allows for an estimation of its spectral characteristics. For instance, related nitrobenzoate derivatives exhibit absorption bands in the UV region, often with multiple peaks corresponding to the various electronic transitions within the molecule.

Quantitative analysis using UV-Vis spectroscopy is predicated on the Beer-Lambert law, which establishes a linear relationship between absorbance and concentration for a given analyte at a specific wavelength. This principle allows for the determination of the concentration of this compound in a solution, provided a calibration curve is established using standards of known concentration. This method is crucial for monitoring reaction kinetics, assessing product purity, and in various quality control applications.

X-ray Diffraction (XRD) Analysis

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.

To date, a complete single-crystal X-ray diffraction study for this compound (CAS 717-01-1) has not been reported in the surveyed scientific literature. However, analysis of closely related structures, such as Methyl 4-hydroxy-3-nitrobenzoate, provides a strong basis for predicting the structural characteristics of the ethyl ester analog. mdpi.com

The molecular structure of this compound contains several functional groups capable of forming significant intermolecular interactions, which dictate the crystal packing.

Hydrogen Bonding: The hydroxyl (-OH) group is a potent hydrogen bond donor, while the oxygen atoms of the nitro group (-NO₂) and the carbonyl group (C=O) of the ester are effective hydrogen bond acceptors. It is highly probable that strong O-H···O hydrogen bonds are a dominant feature in the crystal lattice, linking molecules into chains or more complex networks. In a study of the related compound Methyl 4-hydroxy-3-nitrobenzoate, an extensive network of twelve hydrogen bonds was observed, highlighting the importance of these interactions in stabilizing the crystal structure. mdpi.com Similar interactions are anticipated for this compound.

A single-crystal XRD experiment would determine the fundamental properties of the crystal lattice, including the unit cell parameters (the lengths of the cell edges a, b, c, and the angles between them α, β, γ) and the space group. The space group describes the symmetry elements present in the crystal.

For illustrative purposes, the crystallographic data for the analogous compound, Methyl 4-hydroxy-3-nitrobenzoate, is presented below. mdpi.com It is expected that this compound would crystallize with its own unique set of parameters.

| Crystal Data | Methyl 4-hydroxy-3-nitrobenzoate mdpi.com |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.2831 |

| b (Å) | 10.522 |

| c (Å) | 11.410 |

| α (°) | 83.38 |

| β (°) | 80.83 |

| γ (°) | 82.02 |

| Volume (ų) | 851.0 |

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze polycrystalline materials. A PXRD pattern serves as a unique "fingerprint" for a specific crystalline phase. This method is instrumental in:

Confirming the identity of a synthesized batch of this compound by comparing its experimental PXRD pattern to a reference pattern (either from a database or calculated from single-crystal XRD data).

Assessing the purity of the material by detecting the presence of crystalline impurities, which would appear as additional peaks in the diffractogram.

Studying phase transitions that may occur under different conditions, such as temperature or pressure.

While a specific, indexed PXRD pattern for this compound is not available in the public domain, the technique remains a standard and essential characterization method for this and any crystalline compound.

V. Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to predict various properties of molecules.

Prediction of Electronic Structure and Spectroscopic Properties

DFT calculations are instrumental in predicting the electronic structure of ethyl 3-hydroxy-4-nitrobenzoate. Key parameters that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity. For instance, DFT calculations on similar aromatic compounds have shown that the HOMO is often localized on the benzene (B151609) ring, indicating it is of a π-type orbital, while the LUMO may also be a π* orbital, leading to π→π* transitions. researchgate.net

These calculations also allow for the simulation of spectroscopic properties, such as FT-IR, FT-Raman, and UV-Visible spectra. Theoretical vibrational frequencies can be calculated and compared with experimental data to confirm the molecular structure and assign specific vibrational modes. For example, in related nitroaromatic compounds, DFT has been used to assign the characteristic vibrational frequencies of the nitro (NO2) group, the carbonyl (C=O) group of the ester, and the hydroxyl (O-H) group. researchgate.net Time-dependent DFT (TD-DFT) can further be employed to predict electronic absorption spectra, providing insights into the electronic transitions within the molecule. researchgate.net

Conformational Analysis and Molecular Geometry Optimization

Computational methods, particularly DFT, are used to perform conformational analysis and optimize the molecular geometry of this compound. By calculating the potential energy surface as a function of bond rotations, the most stable conformation (the one with the lowest energy) can be identified. For example, in a related compound, ethyl 4-(2-hydroxy-ethyl-amino)-3-nitro-benzoate, the molecular structure is stabilized by an intramolecular hydrogen bond, and the nitro group is slightly twisted from the benzene ring. nih.gov Similar intramolecular interactions could be expected in this compound between the hydroxyl and nitro groups or the ester group.

The optimization process yields precise information about bond lengths, bond angles, and dihedral angles. These optimized geometric parameters can be compared with experimental data from X-ray crystallography, where available, to validate the computational model.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Ligand-Protein Interactions for Biological Activity Prediction

Molecular docking is a powerful tool to predict the binding affinity and interaction patterns of a ligand, such as this compound, with a biological target, typically a protein or enzyme. nih.gov This in silico method is crucial in drug discovery for predicting the potential biological activity of a compound. nih.gov For instance, docking studies on similar nitroaromatic compounds have been used to evaluate their potential as inhibitors of specific enzymes. The process involves placing the ligand in the active site of the protein and calculating a "docking score," which represents the binding energy. Lower binding energies typically indicate a more stable ligand-protein complex. researchgate.net

The analysis of the docked pose reveals specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. phcog.com For this compound, the hydroxyl and nitro groups, as well as the ester moiety, would be expected to participate in hydrogen bonding and other polar interactions, which are critical for its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are built by finding a statistical relationship between calculated molecular descriptors and experimentally determined activity. nih.gov

For nitroaromatic compounds, QSAR studies have been conducted to predict their toxicity and other biological effects. nih.gov Molecular descriptors used in these models can include electronic properties (like HOMO-LUMO energies), steric properties, and lipophilicity (log P). nih.govnih.gov A QSAR model for a series of compounds including this compound could be developed to predict its activity based on these descriptors. Such models are valuable for screening large libraries of compounds and prioritizing them for further experimental testing.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry can be employed to investigate the mechanisms of chemical reactions involving this compound. For example, the hydrogenation of the nitro group to an amino group is a common transformation for nitroaromatic compounds. researchgate.net Computational studies can map out the reaction pathway, identify transition states, and calculate activation energies, providing a detailed understanding of the reaction mechanism. This can help in optimizing reaction conditions to improve yield and selectivity. For instance, the mechanism of hydrogenation of related nitrobenzoic acid esters has been studied, suggesting a stepwise addition of hydrogen. researchgate.net

Non-Covalent Interactions Analysis in Crystal Structures

An analysis of non-covalent interactions, which would provide critical insights into the stability and packing of the crystalline solid, awaits experimental structural data.

Hydrogen Bond Analysis

A quantitative and qualitative analysis of hydrogen bonds, including the identification of donor-acceptor pairs and their geometric parameters, cannot be performed without the experimentally determined crystal structure.

Vi. Applications and Research Utility in Advanced Organic Synthesis

Role as a Synthetic Intermediate

The strategic placement of reactive sites on the aromatic ring makes Ethyl 3-hydroxy-4-nitrobenzoate a crucial intermediate in various synthetic pathways. The nitro and hydroxyl groups activate the ring for certain reactions and can themselves be converted into other functional groups, providing synthetic flexibility.

This compound is a key starting material for the synthesis of elaborate organic structures. Its functional groups serve as handles for building molecular complexity. A significant application is its use as a reagent in the synthesis of 2H-1,4-benzoxazin-3(4H)-ones, which are formed through a process involving reductive cyclization. chemicalbook.com

One of the most fundamental and useful transformations is the reduction of the nitro group to an amino group. This reaction, often carried out using reagents like hydrogen gas with a palladium catalyst, yields ethyl 3-amino-4-hydroxybenzoate. This resulting aminophenol derivative is a versatile precursor for a host of further reactions. The compound can also be derivatized to create more intricate molecules, such as ethyl 3-hydroxy-4-(4'-methylbenzoyl)-5-nitrobenzoate, demonstrating its role as a scaffold for building complex substituted aromatic systems. prepchem.com

| Product/Target Molecule | Synthetic Transformation from this compound or related structures | Reference |

| 2H-1,4-benzoxazin-3(4H)-ones | Used as a reagent in reductive cyclization reactions. | chemicalbook.com |

| Ethyl 3-amino-4-hydroxybenzoate | Reduction of the nitro group to an amino group. | |

| Ethyl 3-hydroxy-4-(4'-methylbenzoyl)-5-nitrobenzoate | Acylation reaction, demonstrating its use as a building block. | prepchem.com |

The structural framework of this compound is relevant to the pharmaceutical industry. While direct applications are a subject of ongoing research, its structural analogs are well-established as key intermediates. For instance, the related isomer, ethyl 4-nitrobenzoate (B1230335), is a known precursor in the synthesis of local anesthetics such as benzocaine (B179285) (ethyl 4-aminobenzoate) and novocaine. scirp.orgorgsyn.org The synthesis of these anesthetics relies on the reduction of the nitro group to an amine, a pathway similarly available to this compound. orgsyn.org

Furthermore, its role in synthesizing heterocyclic systems like 2H-1,4-benzoxazin-3(4H)-ones is significant, as these scaffolds are frequently investigated in medicinal chemistry for potential therapeutic activities. chemicalbook.com The parent compound, 3-Hydroxy-4-nitrobenzoic acid, is also utilized as an intermediate in the synthesis of various pharmaceutical compounds. guidechem.com

In the agrochemical sector, substituted nitroaromatic compounds serve as important precursors for active ingredients. Phenylpyridazine and triketone-based herbicides, for example, are complex molecules whose synthesis can involve intermediates with substituted phenyl rings. google.com The reactivity of this compound makes it a potential building block for creating novel agrochemicals, where the nitro and hydroxyl groups can be manipulated to introduce desired functionalities for herbicidal or pesticidal activity.

The chemical properties of this compound and its derivatives make them useful in materials science. The nitro group, being a strong chromophore, means this compound and its parent acid, 3-Hydroxy-4-nitrobenzoic acid, are utilized in the production of dyes and pigments. guidechem.com The color of these materials can be tuned by chemically modifying the functional groups on the aromatic ring.

Beyond colorants, the broader class of nitro-containing aromatic compounds is explored for other advanced applications. For example, energetic materials with high thermal stability and performance have been synthesized from platforms based on nitro-substituted heterocyclic compounds, highlighting the importance of the nitro group in the development of specialized materials. rsc.org

Derivatization for Property Modulation

Derivatization is the process of chemically modifying a molecule to alter its properties for a specific application. This compound is well-suited for such modifications due to its multiple functional groups.

The physical properties of this compound, such as its solubility in various solvents and its chemical stability, can be fine-tuned through derivatization. For example, the hydroxyl group can be alkylated or acylated, and the ester group can be saponified or transesterified. These modifications alter the molecule's polarity and hydrogen-bonding capabilities, thereby changing its solubility profile. An example of such a modification is the synthesis of Ethyl 4-(2-hydroxy-ethyl-amino)-3-nitro-benzoate, where the introduction of an amino-ethanol group significantly changes the molecule's structure and properties. nih.gov These targeted changes are crucial for optimizing the compound's performance as an intermediate in multi-step syntheses or for its incorporation into larger material frameworks.

Advanced Synthetic Method Development

The reactivity of this compound makes it an ideal substrate for the development of novel and efficient synthetic methodologies. Its functional groups can direct reactions with high regioselectivity and are amenable to a variety of transformations, making it a valuable tool for synthetic chemists seeking to build complex molecular architectures.

The core principle of this reaction involves the chemical reduction of the nitro group to a primary amine, which then undergoes an intramolecular or intermolecular cyclization with a suitable electrophile. The ortho-disposed hydroxyl and nitro groups in this compound are perfectly positioned for intramolecular cyclization after the nitro group is reduced, leading to the formation of benzoxazole-type structures.

A clear example of this methodology is the synthesis of substituted benzimidazoles. While this compound itself leads to benzoxazoles, its amino-analogs are key for benzimidazoles. For instance, a derivative, ethyl 4-(butylamino)-3-nitrobenzoate, is used in a one-pot synthesis to produce a highly functionalized benzimidazole (B57391). mdpi.com In this reaction, the nitro group is reduced in the presence of an aldehyde. The newly formed diamine intermediate then condenses with the aldehyde to form the benzimidazole ring system. mdpi.com The use of sodium dithionite (B78146) as the reducing agent in dimethyl sulfoxide (B87167) (DMSO) is particularly effective for this transformation. mdpi.com

The details of this specific one-pot reaction are summarized in the table below.

Table 2: One-Pot Synthesis of an Ethyl 1-Butyl-benzimidazole-5-carboxylate Derivative

| Starting Material | Reagents | Solvent | Temperature | Product | Yield | Source |

|---|

This one-pot nitro reductive cyclization strategy is not limited to benzimidazoles. By choosing different reaction partners, a variety of heterocyclic cores can be accessed. For example, using a combination of zinc and methanesulfonic acid (MsOH) facilitates the intramolecular reductive cyclization of ortho-nitro phenols to yield 2-aryl benzoxazoles under mild conditions. ias.ac.in This method has been successfully applied in the synthesis of the drug Tafamidis, starting from 3-hydroxy-4-nitrobenzoic acid. ias.ac.in Such methods are highly valued in process chemistry and drug discovery for their efficiency and scalability.

Vii. Biological Activity and Mechanistic Research

Antimicrobial Properties

The presence of a nitro group on an aromatic ring is a well-established feature in a number of antimicrobial agents. encyclopedia.pubnih.gov Preliminary investigations suggest that Ethyl 3-hydroxy-4-nitrobenzoate possesses promising antimicrobial properties against a variety of bacterial strains. researchgate.net

While specific minimum inhibitory concentration (MIC) values for this compound are not extensively documented in publicly available literature, research has indicated its potential inhibitory effects on bacterial growth. researchgate.net One study highlighted its activity against Acinetobacter baumannii, a significant pathogen known for its high resistance to multiple antibiotics. researchgate.net

The broader class of nitroaromatic compounds has demonstrated efficacy against a wide range of bacteria. For instance, various nitro-containing molecules have shown activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Mycobacterium tuberculosis. encyclopedia.pub The antibacterial activity of benzoic acid derivatives is also well-documented, with their effectiveness being influenced by the type and position of substituents on the benzene (B151609) ring. researchgate.netnih.gov It is suggested that lipophilic acids can inhibit the active uptake of certain amino acids in bacteria like Escherichia coli and Bacillus subtilis. researchgate.net

To illustrate the antimicrobial potential of structurally similar compounds, the following table presents MIC values for various nitroaromatic compounds against different bacterial strains.

| Compound/Compound Class | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

| 5-nitro-1,10-phenantroline | Mycobacterium tuberculosis | 0.78 µM encyclopedia.pub |

| Nitrated Pyrrolomycins | Staphylococcus aureus | 20 µM encyclopedia.pub |

| Nitrated Pyrrolomycins | Pseudomonas aeruginosa | 30 µM encyclopedia.pub |

| 3-nitro-1,2,4-triazole derivatives | Mycobacterium tuberculosis | 3-50 µM encyclopedia.pub |

| p-nitro Benzoic Acid derivatives | S. aureus, B. subtilis, E. coli, P. aerugiosa | Not specified apjhs.com |

This table presents data for structural analogs and related nitroaromatic compounds to provide context for the potential antimicrobial efficacy of this compound.

The antimicrobial potential of this compound can be inferred from its structural similarity to known antibacterial agents. The nitroaromatic scaffold is a key component in drugs like metronidazole (B1676534) and chloramphenicol. encyclopedia.pub The mechanism of action for many of these compounds involves the reduction of the nitro group within the microbial cell to form reactive intermediates. encyclopedia.pubnih.gov

Structurally, this compound is a derivative of benzoic acid. Phenolic acids, which are characterized by a carboxylic acid group attached to a benzene ring, are known to possess potent antibacterial properties against a range of pathogens. mdpi.com Their mechanisms are often multifaceted, including the disruption of bacterial cell membranes and the inhibition of essential enzymes. mdpi.com The presence of a hydroxyl group, as seen in this compound, is a common feature in many phenolic antibacterial compounds. nih.gov

Antioxidant Activity

The antioxidant potential of phenolic compounds is a subject of extensive research. This compound, possessing a hydroxyl group on the benzene ring, is anticipated to exhibit antioxidant properties. researchgate.net

Phenolic compounds can modulate oxidative stress pathways through various mechanisms. nih.gov One of the key mechanisms is the scavenging of reactive oxygen species (ROS), which are byproducts of normal metabolism and can cause cellular damage at high concentrations. nih.gov The antioxidant activity of benzoic acid derivatives is significantly influenced by the position of the hydroxyl group on the aromatic ring. researchgate.netsemanticscholar.org Compounds with hydroxyl groups in the ortho and para positions relative to the carboxyl group have been shown to exhibit strong antioxidant properties. researchgate.netsemanticscholar.org

While specific data on how this compound modulates oxidative stress pathways is limited, it is known to be an inhibitor of prolyl hydroxylase domain (PHD) enzymes. researchgate.net PHD inhibitors can play a role in the cellular response to hypoxia and oxidative stress.

| Compound | Assay | IC50 Value (µg/mL) |

| Methanol (B129727) extract of Vernonia amygdalina | DPPH | 94.92 nih.gov |

| Ethanol (B145695) extract of Vernonia amygdalina | DPPH | 94.83 nih.gov |

| Methanol extract of Vernonia amygdalina | ABTS | 179.8 nih.gov |

| Gallic acid | DPPH | EC50 0.0237 µmol/assay globalresearchonline.net |

This table presents data for other antioxidant compounds and extracts to provide a comparative context for the potential antioxidant activity of this compound.

Glutathione (B108866) is a critical intracellular antioxidant that plays a key role in protecting cells from oxidative damage. Some studies on compounds structurally related to this compound have suggested a potential to enhance glutathione levels. For instance, some nitroaromatic compounds are known to interact with glutathione S-transferase, an enzyme involved in the conjugation and detoxification of various compounds, which can influence cellular glutathione homeostasis. nih.gov The interaction of nitro compounds with glutathione can be complex, sometimes leading to the release of nitrite (B80452) and the formation of glutathione conjugates. nih.gov However, specific research detailing the direct effect of this compound on glutathione levels has not been extensively reported.

General Mechanisms of Action

The biological activities of this compound are likely attributable to the interplay of its functional groups.

As an antimicrobial agent, the primary mechanism is believed to be the reductive activation of the nitro group. encyclopedia.pubnih.gov This process, often carried out by bacterial nitroreductases, converts the relatively inert nitro group into highly reactive intermediates, such as nitroso and hydroxylamine (B1172632) species. encyclopedia.pub These reactive species can then damage cellular macromolecules, including DNA, leading to bacterial cell death. encyclopedia.pub This requirement for reductive bioactivation is a hallmark of many nitroaromatic antibiotics. nih.gov

The antioxidant mechanism of phenolic compounds like this compound is generally attributed to their ability to donate a hydrogen atom from the hydroxyl group to free radicals, thereby neutralizing them. nih.gov The stability of the resulting phenoxyl radical is a key determinant of the compound's antioxidant efficacy. The electronic properties of other substituents on the aromatic ring, such as the nitro group and the ethyl ester, can influence this hydrogen-donating ability. The unifying mechanism for the biological effects of many nitroaromatic compounds involves electron transfer processes and the generation of reactive oxygen species, which can lead to oxidative stress. nih.gov

Interaction with Enzymes or Receptors

In biological environments, this compound is hypothesized to interact with various enzymes or receptors, which could modify their activity. Studies have explored its potential as a prolyl hydroxylase domain (PHD) inhibitor, which is significant for the regulation of hypoxia-inducible factors (HIF), key components in cellular responses to low oxygen levels. The amino group on related compounds is known to facilitate hydrogen bonding with enzymes and receptors, suggesting a potential mechanism for altering their function.

Formation of Reactive Intermediates via Nitro Group Reduction

A key aspect of the compound's biological activity involves the chemical transformation of its nitro group. The nitro group can be reduced to form reactive intermediates that subsequently interact with various cellular components. This reduction can lead to the formation of reactive amine derivatives or other intermediates that can engage with macromolecules like proteins and nucleic acids. One of the fundamental reactions this compound can undergo is the reduction of the nitro group to an amino group, for instance, using hydrogen gas with a palladium catalyst, which yields ethyl 3-amino-4-hydroxybenzoate. This transformation is a critical step, as the resulting primary amines are often precursors in the synthesis of bioactive derivatives.

Therapeutic Potential and Case Studies

The therapeutic potential of this compound has been investigated, particularly in conditions associated with oxidative stress and inflammation. Its activity as a PHD inhibitor underscores its potential relevance in regulating cellular pathways crucial for responding to ischemic conditions. While specific case studies on this compound are not extensively documented in the provided search results, research into related structures provides context. For instance, derivatives of the related compound 4-guanidinobenzoate have been developed as inhibitors of enteropeptidase for treating obesity. nih.gov

Biodegradation Studies of Related Nitroaromatic Compounds

The environmental fate of nitroaromatic compounds is a significant area of research. While specific biodegradation studies on this compound are limited, extensive research on related compounds like 4-nitrobenzoate (B1230335) and 3-nitrobenzoate offers valuable insights into potential microbial degradation pathways. researchwithrutgers.comcswab.org

Microbial Degradation Pathways (e.g., 4-nitrobenzoate, 3-nitrobenzoate)

Microorganisms have evolved diverse strategies to metabolize nitroaromatic compounds. nih.govresearchgate.net For 4-nitrobenzoate, a common degradation pathway does not proceed via 4-aminobenzoate, despite the thermodynamic favorability of reducing a nitro group to an amino group. oup.comoup.com Instead, many bacterial strains, such as Burkholderia cepacia and Ralstonia paucula, utilize a pathway involving the partial reduction of 4-nitrobenzoate to 4-hydroxylaminobenzoate. oup.comoup.com This intermediate is then converted to protocatechuate. oup.comoup.comnih.gov

In the case of 3-nitrobenzoate, a different primary strategy is observed. Pseudomonas sp. strain JS51 degrades 3-nitrobenzoate by initially oxidizing it with a dioxygenase, which incorporates both atoms of molecular oxygen to form protocatechuate and stoichiometrically releases nitrite. nih.gov

Aerobic bacteria have developed several strategies for the productive metabolism of nitro groups, including:

Dioxygenase Attack: Enzymes insert two hydroxyl groups into the aromatic ring, leading to the spontaneous elimination of the nitro group. nih.govresearchgate.net

Monooxygenase Attack: An enzyme adds a single oxygen atom, which can eliminate the nitro group from compounds like nitrophenols. nih.gov

Nitro Group Reduction: The nitro group is reduced to a hydroxylamine, which then undergoes an enzyme-catalyzed rearrangement to a hydroxylated compound that can enter standard ring-fission pathways. nih.gov

Identification of Metabolites (e.g., 3-hydroxy-4-aminobenzoate, protocatechuate)

The analysis of microbial degradation has led to the identification of key metabolic intermediates.

From 4-Nitrobenzoate: The primary pathway leads to the formation of 4-hydroxylaminobenzoate , which is subsequently transformed into protocatechuate . oup.comoup.com Interestingly, some strains like Burkholderia cepacia PB4 and Ralstonia paucula SB4 also produce dead-end metabolites, including 3-hydroxy-4-aminobenzoate and 3-hydroxy-4-acetamidobenzoate , through the action of a mutase. oup.comoup.com

From 3-Nitrobenzoate: The key metabolite identified in the degradation by Pseudomonas sp. strain JS51 is protocatechuate . nih.gov

From 2-Nitrobenzoate (B253500): In the degradation of 2-nitrobenzoate by Arthrobacter sp. SPG, the identified metabolites are salicylate and catechol . nih.gov

Table 1: Key Metabolites in the Biodegradation of Nitrobenzoates

| Original Compound | Key Metabolites | Dead-End Metabolites | Degrading Strain Example | Citation |

|---|---|---|---|---|

| 4-Nitrobenzoate | 4-Hydroxylaminobenzoate, Protocatechuate | 3-Hydroxy-4-aminobenzoate, 3-Hydroxy-4-acetamidobenzoate | Burkholderia cepacia PB4, Ralstonia paucula SB4 | oup.comoup.com |

| 3-Nitrobenzoate | Protocatechuate | Not reported | Pseudomonas sp. JS51 | nih.gov |

| 2-Nitrobenzoate | Salicylate, Catechol | Not reported | Arthrobacter sp. SPG | nih.gov |

Enzymatic Activities in Biodegradation (e.g., Nitroreductase, Dioxygenase)

The biodegradation of nitroaromatic compounds is facilitated by a range of specific enzymes. rsc.org

Nitroreductases: These enzymes are crucial for the initial reduction of the nitro group. In the degradation of 4-nitrobenzoate, a 4-nitrobenzoate reductase activity, dependent on NADPH, has been identified in cell extracts of strains PB4 and SB4. oup.com Similarly, the degradation of 3-nitrophenol (B1666305) by Pseudomonas putida B2 involves a strictly NADPH-dependent nitroreductase. nih.gov

Dioxygenases: These enzymes play a key role in both oxidative nitro group removal and ring cleavage. For 3-nitrobenzoate, a dioxygenase directly converts the substrate to protocatechuate. nih.gov In later stages of many pathways, enzymes like protocatechuate 3,4-dioxygenase are responsible for the aromatic ring fission of protocatechuate. oup.com

Lyases: A lyase is involved in the conversion of 4-hydroxylaminobenzoate to protocatechuate in the 4-nitrobenzoate degradation pathway. oup.comoup.com

Monooxygenases: In some pathways, monooxygenases are responsible for eliminating the nitro group. nih.gov For example, the degradation of 2-nitrobenzoate by Arthrobacter sp. SPG involves a 2-nitrobenzoate-2-monooxygenase that forms salicylate. nih.gov

Table 2: Enzymes in Nitroaromatic Biodegradation

| Enzyme Class | Specific Enzyme Example | Function | Substrate Example | Citation |

|---|---|---|---|---|

| Nitroreductase | 4-Nitrobenzoate reductase | Reduces nitro group to hydroxylamino group | 4-Nitrobenzoate | oup.com |

| Dioxygenase | m-Nitrobenzoate dioxygenase | Adds two hydroxyl groups, releasing nitrite | 3-Nitrobenzoate | nih.gov |

| Dioxygenase | Protocatechuate 3,4-dioxygenase | Aromatic ring cleavage | Protocatechuate | oup.com |

| Lyase | Hydroxylaminobenzoate lyase | Converts hydroxylamino intermediate | 4-Hydroxylaminobenzoate | oup.comoup.com |

| Monooxygenase | 2-Nitrobenzoate-2-monooxygenase | Adds one hydroxyl group, releasing nitrite | 2-Nitrobenzoate | nih.gov |

Viii. Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes

The conventional synthesis of ethyl 3-hydroxy-4-nitrobenzoate typically involves either the direct nitration of ethyl 3-hydroxybenzoate or the esterification of 3-hydroxy-4-nitrobenzoic acid. While effective, these methods face challenges such as regioselectivity control and the use of harsh acidic conditions that can lead to ester hydrolysis. Future research is focused on developing more efficient, selective, and environmentally benign synthetic pathways.

Emerging strategies include the use of novel catalytic systems and energy sources to improve yield and selectivity. For instance, the use of cerium(IV) ammonium (B1175870) nitrate (B79036) in acetic acid has been shown to selectively nitrate the para-position relative to the hydroxyl group, offering a high degree of regioselectivity. Furthermore, research into the synthesis of related compounds, such as ethyl 4-nitrobenzoate (B1230335), has demonstrated the potential of using ultradispersed natural zeolite catalysts (e.g., H-CL, H-MOR) in conjunction with ultrasound or microwave irradiation. chemicalbook.com These solvent-free methods can significantly reduce reaction times and avoid the use of aggressive reagents, representing a promising green alternative for the synthesis of this compound. chemicalbook.com

| Method | Key Features | Potential Advantages | Research Focus |

| Regioselective Nitration | Use of cerium(IV) ammonium nitrate (CAN) as a nitrating agent. | High regioselectivity, avoiding the formation of ortho-isomers. | Optimization of reaction conditions and catalyst recycling. |

| Zeolite Catalysis | Application of ultradispersed natural zeolites (e.g., H-HEU-M, H-MOR) as solid acid catalysts for esterification. chemicalbook.com | Environmentally friendly, reusable catalysts, solvent-free conditions. chemicalbook.com | Adapting the method for the specific 3-hydroxy-4-nitro substrate. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate the esterification reaction. chemicalbook.com | Rapid heating, shorter reaction times, and potentially higher yields. chemicalbook.com | Investigating synergistic effects with zeolite catalysts. |